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An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-
5) for Advanced Research and Development

Executive Summary

2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as
a highly functionalized and versatile building block in organic synthesis. Its unique arrangement
of an aldehyde, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring
offers multiple points for chemical modification, making it a valuable intermediate in the design
and synthesis of complex molecules. Particularly in the fields of medicinal chemistry and drug
discovery, compounds of this class are sought after for their potential to be elaborated into
novel therapeutic agents. This guide provides a comprehensive overview of its chemical
properties, a proposed synthesis protocol based on established chemical precedents, its
reactivity profile, and its potential applications for researchers and drug development
professionals.
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Molecular Overview and Physicochemical

Properties
Nomenclature and Identifiers

o Systematic IUPAC Name: 2-Bromo-5-hydroxy-4-methylbenzaldehyde

CAS Number: 57295-31-5[1]

Molecular Formula: CsH7BrOz[1]

Molecular Weight: 215.04 g/mol [1]

MDL Number: MFCD07787265[1]

Chemical Structure and Functional Group Analysis

The structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde is characterized by a benzene
ring substituted with four different functional groups. The interplay of these groups dictates the
molecule's reactivity and utility:

e Aldehyde (-CHO): An electron-withdrawing group that directs electrophilic substitution to the
meta positions and serves as a handle for transformations like oxidation, reduction, and
nucleophilic addition (e.g., reductive amination, Wittig reaction).

o Hydroxyl (-OH): An electron-donating group that activates the ring towards electrophilic
substitution, directing ortho and para. It can be alkylated or acylated and its acidity allows for
its use in base-mediated reactions.

o Bromine (-Br): A deactivating but ortho-, para-directing halogen that provides a key site for
cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in
modern drug discovery for creating C-C and C-N bonds.

o Methyl (-CHs): A weakly electron-donating group that can influence the steric and electronic
properties of the molecule.

Physicochemical Data
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While specific, experimentally determined data for 2-Bromo-5-hydroxy-4-
methylbenzaldehyde is not widely published, the properties of structurally related analogs

provide valuable context and reasonable estimates.

2-Bromo-5- 2-Bromo-5-
2-Bromo-5-
hydroxy-4- hydroxy-4-
Property hydroxybenzaldehy
methylbenzaldehyd methoxybenzaldeh
de (Analog)
e yde (Analog)
CAS Number 57295-31-5 2973-80-0[2] 2973-59-3[3]
Molecular Formula CsH7BrO:z C7HsBrO2[2] CsH7BrO3s[3]
Molecular Weight 215.04 g/mol 201.02 g/mol [2] 231.04 g/mol [3]
) White to yellow to White to off-white
Appearance Data not available i
brown powder[2] crystalline powder[3]
Melting Point Data not available 130-135 °CJ[2] <95 °C[3]
- ) ) 286.7 °C (Predicted) ]
Boiling Point Data not available 2] 320.8 °C (Predicted)
Soluble in chloroform,
Solubility Data not available dichloromethane, Soluble in Methanol
ethyl acetate
Inert atmosphere, 2- Cool, ventilated
Storage Store at 0-8 °CJ[3]

8°C[1]

environment[2]

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for 2-Bromo-5-hydroxy-4-methylbenzaldehyde

is not readily available. However, a logical and robust synthesis can be proposed based on

well-established transformations of aromatic compounds. The most direct approach involves

the selective bromination of a suitable precursor, 4-hydroxy-3-methylbenzaldehyde.

Retrosynthetic Analysis and Strategic Considerations
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The retrosynthetic analysis suggests that the target molecule can be accessed from the
commercially available 4-hydroxy-3-methylbenzaldehyde via electrophilic aromatic substitution
(bromination). The key challenge is regioselectivity. The powerful ortho-, para-directing hydroxyl
group and the weaker ortho-, para-directing methyl group both activate the position ortho to the
hydroxyl group for bromination.

2-Bromo-5-hydroxy-4-methylbenzaldehyde
(Target Molecule)

C-Br Disconnection
(Electrophilic Aromatic Substitution)

Y

4-Hydroxy-3-methylbenzaldehyde
(Starting Material)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthesis Protocol

This protocol is adapted from analogous bromination reactions of substituted phenols and
benzaldehydes.[4][5] The causality behind the choice of reagents is to achieve controlled,
regioselective bromination while minimizing side reactions.

Reaction: Bromination of 4-hydroxy-3-methylbenzaldehyde.
Materials:

e 4-hydroxy-3-methylbenzaldehyde

¢ Dichloromethane (DCM) or Chloroform (CHCIs) (Anhydrous)

e Bromine (Brz) or N-Bromosuccinimide (NBS)
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Inert gas (Nitrogen or Argon)

Saturated sodium bicarbonate solution (NaHCO3)
Saturated sodium thiosulfate solution (NazS203)
Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Procedure:

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and an inert gas inlet, dissolve 1 equivalent of 4-hydroxy-3-
methylbenzaldehyde in anhydrous DCM. The use of a non-polar aprotic solvent like DCM is
crucial to moderate the reactivity of bromine.

Cooling: Cool the solution to 0 °C using an ice bath. Lowering the temperature is a critical
control parameter to prevent over-bromination and other side reactions.

Bromination: Dissolve 1.05 equivalents of bromine in a small amount of DCM and add it to
the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over
30-60 minutes. The slow addition ensures that the concentration of bromine remains low,
favoring mono-substitution. Maintain the temperature at 0 °C throughout the addition.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material is consumed.

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding
saturated sodium thiosulfate solution until the orange/red color disappears. This step is
essential for safety and to prevent further reactions during workup.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and
brine.
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» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product will likely require purification to remove any unreacted starting material or di-
brominated side products.

Purification Workflow

TLC Analysis Combine Pur s | nt Removal | uct Y
of Fractions Fractions ary Evapor: (5 \d/O |) Recrystallization
i i

(Optional, for solids)

Silica Gel Column
Chromatography
(e.g., Hexane/Ethyl Acetate)

Crude Product
(from Rotary Evaporator)

Click to download full resolution via product page
Caption: Post-synthesis purification and isolation workflow.

Analytical Characterization: The purified compound should be characterized by standard
analytical techniques:

1H NMR: Expect distinct signals for the aldehydic proton (~9.8-10.0 ppm), two aromatic
protons, the phenolic proton, and the methyl group protons.

e 13C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including
those attached to Br, O, and C), and the methyl carbon.

e Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern
for a molecule containing one bromine atom (*°Br/81Br ratio of ~1:1).

« Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (broad, ~3300
cm~1), C=0 stretch of the aldehyde (~1680 cm~1), and C-H stretches.

Chemical Reactivity and Applications in Drug
Discovery
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The true value of 2-Bromo-5-hydroxy-4-methylbenzaldehyde lies in its capacity as a
versatile scaffold for building more complex molecules. Each functional group offers a distinct
avenue for synthetic elaboration, making it a powerful tool for generating molecular diversity in
drug discovery campaigns.[6][7]

Reactivity Profile and Synthetic Potential

The molecule's functional groups can be addressed with high selectivity:

e The Aldehyde: Readily undergoes nucleophilic addition and condensation reactions. It is a
precursor for forming amines (via reductive amination), alkenes (via Wittig or Horner-
Wadsworth-Emmons reactions), and alcohols (via reduction).

e The Phenolic Hydroxyl: Can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated
to introduce a vast array of side chains, which is a common strategy for modulating solubility
and target binding.

e The Aryl Bromide: This is arguably the most powerful handle for complexity generation. It is
an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the
formation of new carbon-carbon (Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen
(Buchwald-Hartwig amination) bonds.

2-Bromo-5-hydroxy-
4-methylbenzaldehyde

RNH2, NaBH3CN
(Aldehyde)

(Primary/Secondary Amine) (Alkene) (Benzyl AIcohoD (Ether (O-AlkylationD

Ar-B(OH)z, Pd cat.
(Aryl Bromide)

R2NH, Pd cat.
Aryl Bromide)

(Aldehyde) (Aldehyde)

Amine/Amide
(Buchwald-Hartwig)

Aryl/Vinyl Group
(Suzuki Coupling)

Click to download full resolution via product page

Caption: Key synthetic transformations of the title compound.
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Role as a Key Building Block in Medicinal Chemistry

Analogs of this compound are crucial intermediates in the synthesis of important
pharmaceuticals. For instance, 2-bromo-5-hydroxybenzaldehyde is a key building block for
Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[2] This
highlights the utility of the bromo-hydroxy-benzaldehyde scaffold in constructing complex
heterocyclic systems with proven biological activity. The presence of the bromine allows for
late-stage diversification, a highly desirable feature in modern drug discovery programs aimed
at creating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Specific safety data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde is not available. The
following information is based on the safety profile of the closely related analog, 2-Bromo-5-
hydroxy-4-methoxybenzaldehyde, and general principles of laboratory safety.[8]

GHS Hazard Classification (Analog-Based)

Hazard Class Category Statement

H317: May cause an allergic

Skin Sensitization 1 ) ]
skin reaction.

Hazardous to the Aquatic ) o )
H411: Toxic to aquatic life with

Environment, Long-Term 2 _
long lasting effects.

Hazard

Disclaimer: This classification is for a structural analog and should be used for guidance only.
The target compound should be handled with the assumption that it may have similar or
additional hazards until fully characterized.

Personal Protective Equipment (PPE) and Engineering
Controls

e Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or

vapors.

o Eye/Face Protection: Wear chemical safety goggles or a face shield.
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» Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

» Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an
appropriate particulate filter.

First Aid Measures

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

» Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a
rash occurs.

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.

e Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.

Storage and Stability

o Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated
place. The recommended storage is under an inert atmosphere at 2-8°C.[1]

e Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) is a chemical intermediate
with significant untapped potential, particularly for applications in drug discovery and the
synthesis of novel organic materials. While detailed characterization and application data in the
public domain are sparse, its structure, rich with orthogonal functional groups, marks it as a
highly valuable building block. The aldehyde, phenol, and aryl bromide moieties provide a
playground for synthetic chemists to introduce molecular complexity and diversity. The
proposed synthesis and reactivity profile outlined in this guide, based on established chemical
principles and data from close analogs, offer a solid foundation for researchers to incorporate
this compound into their synthetic programs. As the demand for novel chemical scaffolds
continues to grow, the utility of such poly-functionalized intermediates is set to increase, making
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2-Bromo-5-hydroxy-4-methylbenzaldehyde a compound of considerable interest for future
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Bromo-5-hydroxy-4-methylbenzaldehyde CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611528/docs#2-bromo-5-hydroxy-4-
methylbenzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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